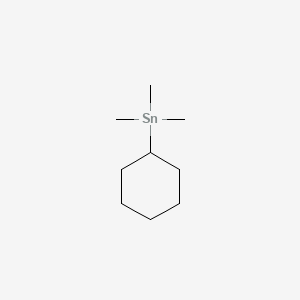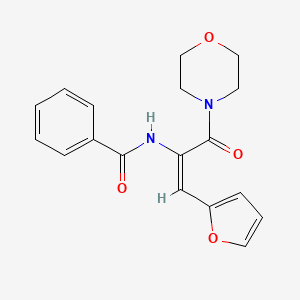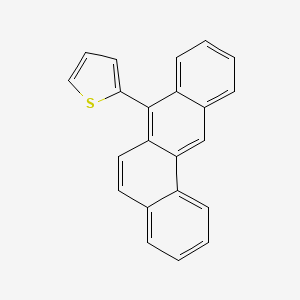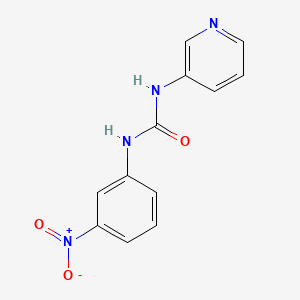![molecular formula C8H15ClO2S B14160570 Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate CAS No. 4303-47-3](/img/structure/B14160570.png)
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C8H15ClO2S It is a derivative of butanoic acid, featuring a sulfanyl group substituted with a 2-chloroethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 4-mercaptobutanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-bromoethyl)sulfanyl]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl 4-[(2-iodoethyl)sulfanyl]butanoate:
Ethyl 4-[(2-hydroxyethyl)sulfanyl]butanoate: Features a hydroxyl group, making it more hydrophilic and altering its biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4303-47-3 |
|---|---|
Molekularformel |
C8H15ClO2S |
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
ethyl 4-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-11-8(10)4-3-6-12-7-5-9/h2-7H2,1H3 |
InChI-Schlüssel |
YDBOMLHGHSBTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)






![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
